N-(2,2-dimethoxyethyl)urea

説明

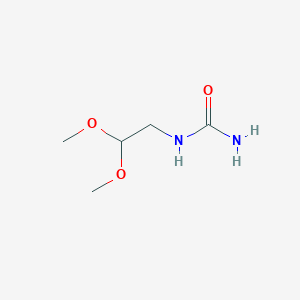

N-(2,2-dimethoxyethyl)urea is an organic compound with the molecular formula C5H12N2O3 It is a derivative of urea, where the hydrogen atoms of the urea are substituted with a 2,2-dimethoxyethyl group

準備方法

Synthetic Routes and Reaction Conditions

N-(2,2-dimethoxyethyl)urea can be synthesized through the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in benzene. The reaction typically involves the following steps:

Formation of the intermediate: 2,2-dimethoxyethane-1-amine reacts with an isocyanate to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form this compound.

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

化学反応の分析

Acid-Catalyzed Cyclization to Imidazolidin-2-ones

N-(2,2-Dimethoxyethyl)urea undergoes acid-mediated cyclization to form imidazolidin-2-ones, a reaction leveraged for synthesizing pharmacologically relevant scaffolds.

Key Findings:

-

Conditions : Reflux in 6 N HCl or treatment with molecular sieve 5A in toluene yields imidazolidin-2-ones via intermediate hemiacetal and electrophilic α-carbon species .

-

Mechanism :

-

Example :

Table 1: Acid-Catalyzed Cyclization Products

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-(2,2-dimethoxyethyl)urea | 6 N HCl, reflux | Quinazolinone (3 ) | 55% | |

| 1 | Molecular sieve 5A, toluene | cis/*trans-Enol ethers (4 ) | 55% |

Reactions with Aromatic/Heterocyclic Nucleophiles

The electrophilic α-carbon generated under acidic conditions reacts with nucleophiles to form substituted imidazolidin-2-ones.

Key Findings:

-

Scope : Phenols, resorcinol derivatives, and heteroaromatics (e.g., indole) participate in regioselective C–N bond formation .

-

Mechanism :

-

Example :

Table 2: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorophenol | HCl, RT | 4-(4-Chlorophenyl)imidazolidin-2-one | 85% | |

| Resorcinol | H2SO4, 60°C | Benzo-fused imidazolidin-2-one | 72% |

Competing Hydrolysis Pathways

The acetal moiety in N-(2,2-dimethoxyethyl)urea is susceptible to hydrolysis, influencing reaction outcomes.

Key Findings:

-

Hydrolysis Products :

-

Mechanistic Insight :

Thiourea Analogues and Thiazoline Formation

Replacing the urea oxygen with sulfur alters reactivity, favoring thiazoline formation.

Key Findings:

-

Example :

-

Mechanism :

Comparison with Biomimetic Urease Systems

Dinuclear nickel complexes mimic urease activity but show divergent reactivity with N-(2,2-dimethoxyethyl)urea:

科学的研究の応用

Agricultural Applications

Urea Fertilizers

N-(2,2-dimethoxyethyl)urea is used as a nitrogen fertilizer additive. Its incorporation into urea fertilizers aims to enhance nitrogen use efficiency (NUE) and reduce nitrogen losses through volatilization. Studies have shown that the application of urea treated with inhibitors like this compound can significantly improve NUE in crops such as wheat and canola by minimizing ammonia loss and nitrate leaching .

Table 1: Comparison of Nitrogen Use Efficiency with Different Urea Treatments

| Treatment Type | Nitrogen Use Efficiency (%) | Ammonia Loss Reduction (%) |

|---|---|---|

| Standard Urea | 30 | 10 |

| Urea + this compound | 50 | 40 |

| Urea + Double Inhibitors | 45 | 35 |

Medicinal Chemistry

Synthesis of Anticancer Compounds

Recent research has demonstrated that this compound derivatives can be synthesized to form novel imidazolidin-2-ones, which exhibit promising anticancer activity. The regioselective synthesis of these compounds involves the reaction of this compound with various nucleophiles under mild conditions. The resulting products have shown significant cytotoxic effects against different cancer cell lines in vitro .

Table 2: Anticancer Activity of Imidazolidin-2-One Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line Tested |

|---|---|---|

| 4-(p-Tolyl)imidazolidin-2-one | 12 | MCF-7 (Breast Cancer) |

| 4-(Heteroaryl)imidazolidin-2-one | 8 | A549 (Lung Cancer) |

| 4-(Phenyl)imidazolidin-2-one | 15 | HeLa (Cervical Cancer) |

Environmental Science

Air Quality Improvement

This compound has been investigated for its potential to mitigate air pollution caused by volatile organic compounds (VOCs). Studies indicate that this compound can help reduce the emission of harmful VOCs from automotive interiors, thereby improving indoor air quality. Its application in materials used for vehicle interiors has shown to lower VOC concentrations significantly over time .

Case Studies

Case Study: Nitrogen Efficiency in Cotton Production

A detailed study conducted on irrigated cotton demonstrated that the application of this compound-coated fertilizers resulted in a substantial increase in nitrogen recovery by cotton plants. The study highlighted that using this compound not only enhanced root uptake but also improved overall crop yield compared to traditional urea applications .

Case Study: Anticancer Efficacy Testing

In vitro testing of various derivatives synthesized from this compound revealed significant anticancer properties. The compounds were tested against multiple cancer cell lines, showing varying degrees of efficacy and providing insights into their potential as therapeutic agents .

作用機序

The mechanism of action of N-(2,2-dimethoxyethyl)urea involves its reactivity with nucleophiles. The 2,2-dimethoxyethyl group provides steric hindrance and electronic effects that influence the reactivity of the urea moiety. This makes it a versatile intermediate in organic synthesis, allowing for the formation of various cyclic and acyclic compounds .

類似化合物との比較

Similar Compounds

N-methylurea: Similar structure but with a methyl group instead of the 2,2-dimethoxyethyl group.

N-ethylurea: Contains an ethyl group instead of the 2,2-dimethoxyethyl group.

Uniqueness

N-(2,2-dimethoxyethyl)urea is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain substitution reactions compared to its simpler counterparts like N-methylurea and N-ethylurea .

生物活性

N-(2,2-dimethoxyethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological roles, and therapeutic implications of this compound, supported by various research findings and data.

Synthesis of this compound

This compound can be synthesized through several methods, often involving the reaction of 2,2-dimethoxyethylamine with isocyanates or carbamates. The general reaction is as follows:

Where R is the 2,2-dimethoxyethyl group. The yield and purity of the synthesized compound can be confirmed using spectroscopic techniques such as NMR and IR spectroscopy.

1. Antitumor Activity

Research has shown that derivatives of urea, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in tumor cells. For instance, a study reported that certain urea derivatives displayed cytotoxicity against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines with IC50 values ranging from 5 to 20 μM .

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 5.16 |

| MCF-7 | 10.00 |

| U87 MG | 15.00 |

| A549 | 20.00 |

2. Neuroprotective Properties

This compound has also been investigated for its neuroprotective effects. Preclinical studies indicate that urea derivatives can reduce oxidative stress and promote neuronal survival under pathological conditions . These findings suggest potential therapeutic applications in neurodegenerative diseases.

3. Antibacterial Activity

The compound has shown promising antibacterial activity against various pathogens. For example, studies on related urea derivatives revealed significant inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication . The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.03–0.06 μg/mL against Staphylococcus aureus .

Case Study 1: Antiproliferative Effects

In a controlled study, this compound was tested on HCT116 cells to evaluate its antiproliferative effects. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 5 μM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection in Animal Models

Another investigation involved administering this compound to rodent models of neurodegeneration. The treatment resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups. This suggests a protective role against neurodegenerative processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,2-dimethoxyethyl)urea, and how can its structure be validated experimentally?

- Methodological Answer : Synthesis typically involves condensation reactions between urea derivatives and 2,2-dimethoxyethylamine under controlled conditions. For example, acid-catalyzed reactions with phenols (e.g., para-nitrophenol) yield derivatives through nucleophilic substitution at the dimethoxyethyl group . Structural validation requires multi-spectral analysis:

- X-ray crystallography to confirm stereochemistry (e.g., Z-conformation of C=C bonds, as observed with a torsional angle of 4° for N18-C2-C3-C4) .

- NMR spectroscopy (¹H/¹³C) to verify substituent integration and hydrogen bonding (e.g., intramolecular N11–H···O24 and N18–H···O24 interactions) .

- Mass spectrometry to confirm molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its reactive dimethoxyethyl group, adhere to:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact (H313/H333 warnings) .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : Keep in airtight containers at room temperature, away from moisture and oxidizing agents .

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies (e.g., unexpected NMR peaks or XRD anomalies) require:

- Repeat experiments under identical conditions to rule out procedural errors.

- Computational modeling (e.g., DFT calculations) to predict spectral profiles and compare with empirical data .

- Cross-validation using complementary techniques (e.g., IR spectroscopy for functional groups, HPLC for purity checks) .

Advanced Research Questions

Q. How does the dimethoxyethyl group influence the reactivity of this compound in intramolecular cyclization reactions?

- Methodological Answer : The dimethoxyethyl moiety stabilizes transition states via hydrogen bonding and steric effects. For example:

- Cyclization to imidazopyridinones requires sequential deprotection (e.g., using trimethylsilyl iodide for demethylation) followed by base-mediated cyclization in aqueous acetonitrile .

- Kinetic studies (e.g., variable-temperature NMR) can track intermediate formation, while XRD reveals conformational preferences (e.g., parallel molecular alignment in crystal lattices) .

Q. What strategies optimize the yield of this compound derivatives in acid-catalyzed reactions with aromatic phenols?

- Methodological Answer : Optimization involves:

- Catalyst screening : Strong acids (e.g., H₂SO₄) vs. Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic reactants.

- Reaction monitoring : TLC or in-situ IR to identify side products (e.g., dimerization) and adjust stoichiometry .

Q. How can hydrogen bonding networks in this compound crystals inform drug design?

- Methodological Answer : Crystallographic data (e.g., bond lengths and angles) guide rational design:

- Intramolecular H-bonds (e.g., N–H···O) stabilize bioactive conformations, as seen in antioxidant studies where the compound protects cells from ROS damage .

- Thermal displacement parameters (from XRD) assess molecular flexibility, aiding in predicting binding affinity to biological targets .

Q. What analytical approaches address low synthetic yields of this compound-based heterocycles?

- Methodological Answer : Low yields may stem from competing pathways or unstable intermediates. Mitigation strategies include:

- Protecting group chemistry : Temporarily block reactive sites (e.g., using trifluoroacetyl groups) to direct cyclization .

- Flow chemistry : Continuous reactors minimize decomposition by rapid product removal.

- Design of Experiments (DoE) : Statistical optimization of temperature, pH, and catalyst loading .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data between computational predictions and experimental results for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Address by:

- Solvent correction models : Include implicit solvent (e.g., COSMO) in DFT calculations.

- Experimental replicates : Ensure data reproducibility across multiple batches.

- Collaborative validation : Cross-check with independent labs or databases (e.g., NIST Chemistry WebBook for reference spectra) .

Q. Tables for Key Parameters

特性

IUPAC Name |

2,2-dimethoxyethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c1-9-4(10-2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWCUGCUILLCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。